Oct4 inducer-1

Beschreibung

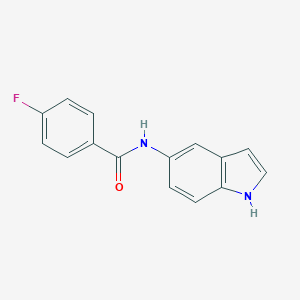

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-fluoro-N-(1H-indol-5-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11FN2O/c16-12-3-1-10(2-4-12)15(19)18-13-5-6-14-11(9-13)7-8-17-14/h1-9,17H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQJUZWRDCVBOMH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC3=C(C=C2)NC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901347694 | |

| Record name | 4-Fluoro-N-(1H-indol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

254.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>38.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26726515 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

182564-41-6 | |

| Record name | 4-Fluoro-N-(1H-indol-5-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901347694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-fluoro-N-(1H-indol-5-yl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Oct4 inducer-1 (OAC-3): Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oct4 inducer-1 (OAC-3) is a small molecule compound that has garnered significant interest in the field of regenerative medicine and stem cell research. As a potent activator of the key pluripotency transcription factor Oct4, OAC-3 plays a crucial role in enhancing the efficiency and accelerating the process of generating induced pluripotent stem cells (iPSCs) from somatic cells. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of OAC-3. It also details experimental protocols for its use and delineates its proposed mechanism of action through relevant signaling pathways.

Chemical Structure and Physicochemical Properties

OAC-3, also known as 4-Fluoro-N-(1H-indol-5-yl)benzamide, is a structural analog of Oct4-activating compound 1 (OAC1). Its chemical structure and key properties are summarized below.

| Property | Value | Reference |

| IUPAC Name | 4-Fluoro-N-(1H-indol-5-yl)benzamide | [1] |

| Synonyms | N-(4-Fluorobenzoyl)-5-amino-1H-indole, 5-(4-Fluorobenzoyl)amino-1H-indole | [1] |

| CAS Number | 182564-41-6 | [1] |

| Molecular Formula | C₁₅H₁₁FN₂O | |

| Molecular Weight | 254.26 g/mol | |

| Appearance | Light yellow to Brown powder to crystal | [1] |

| Purity | >95.0% (GC) | [1] |

| Melting Point | 207.0 to 211.0 °C | [1] |

| Solubility | Soluble in DMF, slightly soluble in THF, insoluble in chloroform |

Biological Activity and Quantitative Data

OAC-3 is a potent activator of the Oct4 promoter.[2] In cell-based reporter assays, OAC-3 has been shown to significantly induce the expression of both Oct4 and Nanog, two master regulators of pluripotency.[2]

| Assay | Cell Line | Concentration | Result | Reference |

| Oct4-luciferase Reporter | ESCs | 1 µM | Significant activation of the Oct4 promoter | [2] |

| Nanog-luciferase Reporter | ESCs | 1 µM | Significant activation of the Nanog promoter | [2] |

| iPSC Generation Efficiency | MEFs | 1 µM | Fourfold enhancement in reprogramming efficiency | [2] |

Experimental Protocols

Cell Culture and Maintenance

Mouse Embryonic Fibroblasts (MEFs) and Embryonic Stem Cells (ESCs) are cultured under standard conditions.

-

MEF Culture Medium: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin.

-

ESC Culture Medium: DMEM supplemented with 15% FBS, 1% non-essential amino acids, 1 mM L-glutamine, 0.1 mM β-mercaptoethanol, and 1000 U/mL leukemia inhibitory factor (LIF).

-

Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.

Luciferase Reporter Assay

This protocol is for assessing the activation of Oct4 and Nanog promoters by OAC-3.

-

Cell Seeding: Seed ESCs into 24-well plates at a density of 5 x 10⁴ cells per well.

-

Transfection: Co-transfect the cells with a firefly luciferase reporter plasmid containing the Oct4 or Nanog promoter and a Renilla luciferase control plasmid for normalization.

-

Treatment: After 24 hours, replace the medium with fresh ESC medium containing OAC-3 at the desired concentration (e.g., 1 µM) or DMSO as a vehicle control.

-

Incubation: Incubate the cells for 48 hours.

-

Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

-

Luminescence Measurement: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Induced Pluripotent Stem Cell (iPSC) Generation

This protocol describes the generation of iPSCs from MEFs using the four Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc) in combination with OAC-3.

-

Viral Transduction: Infect MEFs with retroviruses or lentiviruses encoding the four reprogramming factors.

-

Seeding: Two days post-infection, seed the transduced MEFs onto a feeder layer of mitotically inactivated MEFs.

-

Treatment: Culture the cells in ESC medium supplemented with OAC-3 (1 µM) or DMSO.

-

Medium Change: Change the medium every other day.

-

Colony Monitoring: Monitor the formation of iPSC-like colonies, which typically appear 3 to 4 days earlier in the presence of OAC-3.[2]

-

Colony Picking and Expansion: Pick individual iPSC colonies and expand them for further characterization.

Mechanism of Action and Signaling Pathways

The precise mechanism of action for OAC-3 is not fully elucidated; however, studies on its close analog, OAC1, provide significant insights. OAC1 enhances reprogramming efficiency in a manner that is independent of the p53-p21 pathway and the Wnt/β-catenin signaling pathway.[2] The primary mechanism appears to be the direct or indirect activation of the core pluripotency gene regulatory network.

OAC-3 is proposed to upregulate the transcription of the key pluripotency factors Oct4, Nanog, and Sox2.[2] This "triad" of transcription factors forms a self-reinforcing network that is essential for maintaining the pluripotent state. Additionally, OAC1 has been shown to increase the expression of Tet1, an enzyme involved in DNA demethylation.[2] This suggests that OAC-3 may also facilitate epigenetic remodeling, which is a critical step in the reprogramming of somatic cells to a pluripotent state.

Proposed Signaling Pathway of OAC-3

Caption: Proposed signaling pathway for OAC-3 in enhancing iPSC formation.

Experimental Workflow for iPSC Generation with OAC-3

Caption: Experimental workflow for generating iPSCs using OAC-3.

Conclusion

Oct4 inducer-1 (OAC-3) is a valuable chemical tool for stem cell research and the development of regenerative therapies. Its ability to activate the endogenous Oct4 pathway and enhance the efficiency of iPSC generation makes it a significant compound for studying and manipulating cell fate. Further research is warranted to fully elucidate its molecular targets and detailed mechanism of action, which will undoubtedly open new avenues for the development of more efficient and safer reprogramming strategies.

References

In Vitro Effects of Oct4 inducer-1 on Embryonic Stem Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The transcription factor Oct4 is a cornerstone of embryonic stem cell (ESC) pluripotency, playing a pivotal role in maintaining the undifferentiated state and initiating the reprogramming of somatic cells into induced pluripotent stem cells (iPSCs). The precise regulation of Oct4 expression is critical, as deviations from its optimal levels can trigger differentiation. Small molecules that can modulate endogenous Oct4 expression are therefore of significant interest for both basic research and clinical applications. "Oct4 inducer-1" (OAC1) is a small molecule identified through high-throughput screening that has been shown to activate the expression of Oct4. This technical guide provides a comprehensive overview of the in vitro effects of OAC1 on embryonic stem cells, with a focus on quantitative data, experimental protocols, and the underlying molecular mechanisms.

Quantitative Effects of Oct4 inducer-1 on Embryonic Stem Cells

The primary in vitro effect of OAC1 is the enhancement of reprogramming efficiency of somatic cells into iPSCs. This is achieved through the upregulation of key pluripotency-associated genes.

| Parameter | Cell Type | Treatment | Fold Change/Effect | Reference |

| iPSC Colony Formation | Mouse Embryonic Fibroblasts (MEFs) | OAC1 (1 µM) for 7 days with Oct4, Sox2, Klf4, c-Myc (OSKM) | 3 to 4-fold increase in Oct4-GFP+ colonies | [1] |

| Gene Expression (mRNA) | Mouse Embryonic Fibroblasts (MEFs) | OAC1 (1 µM) for 2 days | Upregulation of Oct4, Nanog, Sox2, and Tet1 | [2] |

| Cell Viability | Bovine Fibroblast Cells | OAC1 (1, 1.5, and 3 µM) for up to 6 days | Non-toxic | [3] |

| Cell Viability | Bovine Fibroblast Cells | OAC1 (6, 8, 10, and 12 µM) for 6 days | Toxic, reduced cell proliferation | [3] |

Experimental Protocols

Luciferase Reporter Assay for Oct4 Promoter Activity

This protocol is designed to quantify the effect of OAC1 on the transcriptional activity of the Oct4 promoter.

Materials:

-

HEK293T cells (or other suitable cell line)

-

Oct4 promoter-luciferase reporter plasmid

-

Renilla luciferase control plasmid (for normalization)

-

Lipofectamine 2000 (or other transfection reagent)

-

Opti-MEM I Reduced Serum Medium

-

DMEM with 10% FBS

-

OAC1 (dissolved in DMSO)

-

DMSO (vehicle control)

-

Dual-Luciferase Reporter Assay System

-

Luminometer

-

96-well white, clear-bottom tissue culture plates

Procedure:

-

Cell Seeding: Seed HEK293T cells in a 96-well plate at a density of 2 x 10^4 cells per well in 100 µL of DMEM with 10% FBS. Incubate overnight at 37°C, 5% CO2.

-

Transfection:

-

For each well, prepare a DNA-transfection reagent mix. In one tube, dilute 100 ng of the Oct4 promoter-luciferase reporter plasmid and 10 ng of the Renilla luciferase control plasmid in 25 µL of Opti-MEM.

-

In a separate tube, dilute 0.5 µL of Lipofectamine 2000 in 25 µL of Opti-MEM and incubate for 5 minutes at room temperature.

-

Combine the DNA and Lipofectamine 2000 solutions, mix gently, and incubate for 20 minutes at room temperature.

-

Add 50 µL of the complex to each well.

-

-

Treatment: 24 hours post-transfection, replace the medium with fresh DMEM containing either OAC1 at the desired concentration (e.g., 1 µM) or an equivalent volume of DMSO as a vehicle control.

-

Cell Lysis: After 24-48 hours of treatment, remove the medium and wash the cells with PBS. Add 20 µL of 1X Passive Lysis Buffer to each well and incubate on an orbital shaker for 15 minutes at room temperature.

-

Luminescence Measurement:

-

Add 100 µL of Luciferase Assay Reagent II (LAR II) to each well.

-

Measure the firefly luciferase activity using a luminometer.

-

Add 100 µL of Stop & Glo® Reagent to each well to quench the firefly luciferase reaction and initiate the Renilla luciferase reaction.

-

Measure the Renilla luciferase activity.

-

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in promoter activity in OAC1-treated cells relative to the DMSO-treated control cells.

Generation of Induced Pluripotent Stem Cells (iPSCs) from Mouse Embryonic Fibroblasts (MEFs)

This protocol describes the generation of iPSCs from MEFs using the four Yamanaka factors (OSKM) with the addition of OAC1 to enhance efficiency.

Materials:

-

Mouse Embryonic Fibroblasts (MEFs)

-

Retroviruses or lentiviruses encoding Oct4, Sox2, Klf4, and c-Myc

-

Polybrene

-

MEF medium (DMEM, 10% FBS, non-essential amino acids, penicillin/streptomycin)

-

ESC medium (KnockOut DMEM, 15% KnockOut Serum Replacement, L-glutamine, non-essential amino acids, β-mercaptoethanol, LIF)

-

OAC1 (1 µM in DMSO)

-

Mitomycin C-treated MEF feeder cells

-

0.1% Gelatin solution

-

Trypsin-EDTA

-

Alkaline Phosphatase Staining Kit

Procedure:

-

Viral Transduction:

-

Plate MEFs at a density of 5 x 10^4 cells per well in a 6-well plate.

-

The next day, infect the MEFs with retroviruses or lentiviruses encoding the four transcription factors in the presence of 8 µg/mL Polybrene.

-

-

OAC1 Treatment:

-

Two days post-transduction, replace the medium with fresh MEF medium containing 1 µM OAC1 or DMSO as a control.

-

Continue to culture the cells, changing the medium every other day with fresh medium containing OAC1 or DMSO.

-

-

Transition to ESC Medium:

-

Six days post-transduction, trypsinize the cells and re-plate them onto a 10 cm dish containing mitomycin C-treated MEF feeder cells.

-

The following day, replace the MEF medium with ESC medium containing 1 µM OAC1 or DMSO.

-

-

iPSC Colony Formation and Identification:

-

Continue to culture the cells in ESC medium with OAC1 or DMSO, changing the medium daily.

-

Monitor the plates for the emergence of ESC-like colonies (typically around 10-21 days post-transduction).

-

Identify putative iPSC colonies based on their morphology (round, compact, with well-defined borders).

-

-

Quantification and Characterization:

-

Quantify the number of iPSC colonies. If using Oct4-GFP reporter MEFs, count the number of GFP-positive colonies.

-

Pick individual colonies and expand them for further characterization, such as alkaline phosphatase staining, immunocytochemistry for pluripotency markers (e.g., Nanog, SSEA-1), and teratoma formation assays.

-

Signaling Pathways and Experimental Workflows

The precise upstream signaling pathway by which OAC1 activates Oct4 expression is not yet fully elucidated. However, its downstream effects have been characterized, indicating an increase in the transcription of the core pluripotency factors Oct4, Nanog, and Sox2, as well as the DNA demethylase Tet1. This activity appears to be independent of the well-known p53-p21 and Wnt-β-catenin pathways.

Caption: Proposed signaling pathway of Oct4 inducer-1 (OAC1).

Caption: Workflow for Luciferase Reporter Assay.

Caption: Workflow for OAC1-enhanced iPSC Generation.

Conclusion

Oct4 inducer-1 (OAC1) represents a valuable chemical tool for enhancing the efficiency of cellular reprogramming. Its ability to upregulate the core pluripotency network in embryonic stem cells and their derivatives underscores the potential of small molecules in manipulating cell fate. Further research is warranted to fully elucidate the upstream molecular targets of OAC1, which will provide deeper insights into the mechanisms governing pluripotency and may lead to the development of even more potent and specific modulators of Oct4 expression for therapeutic applications.

References

The Role of Oct4 Inducer-1 in Shaping the Epigenetic Landscape during iPSC Generation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The generation of induced pluripotent stem cells (iPSCs) from somatic cells represents a cornerstone of regenerative medicine and disease modeling. This process necessitates a profound epigenetic overhaul, erasing somatic memory and establishing a pluripotent state. Small molecules that modulate epigenetic pathways have emerged as powerful tools to enhance the efficiency and fidelity of iPSC reprogramming. Among these, Oct4 inducer-1 (OAC1) , also known as Oct4-activating compound 1, has garnered significant attention for its ability to promote the expression of the master pluripotency factor Oct4. This technical guide provides an in-depth analysis of the impact of OAC1 on epigenetic modifications during iPSC generation, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Introduction to Oct4 Inducer-1 (OAC1)

OAC1 is a small molecule identified through high-throughput screening for its capacity to activate the promoter of the Oct4 gene, a critical transcription factor for pluripotency.[1][2][3] Its application in conjunction with the canonical Yamanaka factors (Oct4, Sox2, Klf4, and c-Myc) has been shown to accelerate the reprogramming process and increase the yield of bona fide iPSC colonies.[1][3] The primary mechanism of OAC1 involves the transcriptional upregulation of the core pluripotency network, including Oct4, Nanog, and Sox2.[1][3] Crucially, OAC1 also enhances the expression of Ten-eleven translocation 1 (Tet1) , a key enzyme involved in active DNA demethylation.[1][3] This finding directly links OAC1 to the epigenetic remodeling essential for successful reprogramming.

Impact on Epigenetic Modifications

The reprogramming of somatic cells into iPSCs is characterized by extensive changes in the epigenetic landscape, including the reactivation of silenced pluripotency genes and the silencing of somatic cell-specific genes. OAC1 facilitates this process primarily through its influence on DNA methylation.

DNA Demethylation

The promoter regions of key pluripotency genes like Oct4 and Nanog are typically hypermethylated and silenced in somatic cells. A critical step in reprogramming is the removal of these repressive methylation marks. OAC1 promotes this by upregulating Tet1, a dioxygenase that catalyzes the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC).[1][3] This initiates a cascade of reactions leading to the passive or active removal of the methyl group, thereby reactivating gene expression.

Table 1: Quantitative Effects of OAC1 on Gene Expression and Reprogramming Efficiency

| Parameter | Treatment | Fold Change/Efficiency | Cell Type | Reference |

| Oct4 Promoter Activity | OAC1 | ~2-fold increase | Human Embryonic Stem Cells | [3] |

| Nanog Promoter Activity | OAC1 | ~1.5-fold increase | Human Embryonic Stem Cells | [3] |

| Endogenous Oct4 Expression | OAC1 (1 µM, 2 days) | Increased | Human IMR90 Fibroblasts | [4] |

| Endogenous Nanog Expression | OAC1 (1 µM, 2 days) | Increased | Human IMR90 Fibroblasts | [4] |

| Endogenous Sox2 Expression | OAC1 (1 µM, 2 days) | Increased | Human IMR90 Fibroblasts | [4] |

| Endogenous Tet1 Expression | OAC1 (1 µM, 2 days) | Increased | Human IMR90 Fibroblasts | [4] |

| iPSC Colony Formation | 4F + OAC1 (10 µM, 7 days) | Enhanced | Mouse Embryonic Fibroblasts | [4] |

Note: Quantitative data on the direct impact of OAC1 on the percentage of DNA methylation at specific loci and on histone modification levels is not yet readily available in a consolidated format in the reviewed literature.

Histone Modifications

While the direct and quantitative impact of OAC1 on specific histone modifications has not been extensively tabulated, its mechanism of action through Tet1 suggests a significant downstream effect on the histone landscape. Tet1 is known to interact with and recruit other epigenetic modifiers, leading to changes in histone marks that are conducive to a pluripotent state. The interplay between DNA demethylation and histone modifications is a crucial aspect of reprogramming. For instance, the removal of DNA methylation at promoter regions is often associated with an increase in active histone marks like H3K4me3 and a decrease in repressive marks like H3K27me3.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway of OAC1 in Epigenetic Reprogramming

The following diagram illustrates the proposed signaling pathway through which OAC1 influences epigenetic modifications during iPSC generation. OAC1 is hypothesized to activate upstream regulators of the core pluripotency network, leading to the expression of Oct4, Sox2, and Nanog. These factors, in turn, reinforce their own expression and, along with OAC1's direct or indirect effect, upregulate Tet1. Tet1 then initiates DNA demethylation, which facilitates the binding of pluripotency factors and the establishment of an open chromatin state, characterized by an increase in activating histone marks and a decrease in repressive marks.

References

- 1. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stemcell.com [stemcell.com]

- 3. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ChIP-seq data of H3K4me3, H3K27ac and H3K27me3 on multiple human embryonic tissues. - EGA European Genome-Phenome Archive [ega-archive.org]

Methodological & Application

Application Notes and Protocols: Enhancing iPSC Efficiency with Oct4 Inducer-1 (OAC1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of induced pluripotent stem cells (iPSCs) from somatic cells is a cornerstone of regenerative medicine and disease modeling. However, the process is often inefficient and slow. Small molecules that can enhance the efficiency and kinetics of reprogramming are of significant interest. Oct4 inducer-1, scientifically known as Oct4-activating compound 1 (OAC1), is a small molecule that has been identified to significantly improve the efficiency of iPSC generation.[1][2] These application notes provide a detailed protocol for utilizing OAC1 to enhance iPSC reprogramming efficiency, along with quantitative data and an overview of the underlying signaling pathways.

OAC1 is a pyrrolo[2,3-b]pyridine-based compound that activates the promoters of key pluripotency genes, Oct4 and Nanog.[1][3] When used in conjunction with the standard four reprogramming factors (Oct4, Sox2, Klf4, and c-Myc; OSKM), OAC1 has been shown to accelerate the reprogramming process and increase the yield of fully reprogrammed iPSC colonies.[1][2]

Data Presentation

The use of OAC1 in reprogramming protocols leads to a quantifiable increase in the efficiency of iPSC colony formation. The following table summarizes the typical enhancement observed when treating mouse embryonic fibroblasts (MEFs) with OAC1 during reprogramming.

| Treatment Condition | Days Post-Transduction | Average GFP+ Colonies per 10^5 cells (± SD) | Fold Increase |

| 4F (OSKM) | 5 | 100 ± 15 | - |

| 4F (OSKM) + 1 µM OAC1 | 5 | 350 ± 25 | 3.5 |

| 4F (OSKM) | 8 | 200 ± 20 | - |

| 4F (OSKM) + 1 µM OAC1 | 8 | 800 ± 50 | 4.0 |

Data compiled from studies on mouse embryonic fibroblasts (MEFs) transduced with Oct4-GFP reporter and the four Yamanaka factors (OSKM). GFP+ colonies are indicative of endogenous Oct4 promoter activation and successful reprogramming.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the generation of iPSCs from mouse embryonic fibroblasts (MEFs) using the four Yamanaka factors (OSKM) supplemented with Oct4 inducer-1 (OAC1).

Materials

-

Cells: Mouse embryonic fibroblasts (MEFs) (e.g., from an Oct4-GFP reporter mouse line)

-

Vectors: Retroviral or lentiviral vectors expressing mouse Oct4, Sox2, Klf4, and c-Myc

-

Reagents:

-

Oct4 inducer-1 (OAC1)

-

DMEM (high glucose)

-

Fetal Bovine Serum (FBS), ESC-qualified

-

Penicillin-Streptomycin

-

Non-Essential Amino Acids (NEAA)

-

L-glutamine

-

β-mercaptoethanol

-

Leukemia Inhibitory Factor (LIF)

-

Trypsin-EDTA

-

Phosphate-Buffered Saline (PBS)

-

Gelatin (0.1%)

-

Mitomycin C (for feeder layer preparation)

-

-

Cultureware:

-

6-well plates

-

10 cm culture dishes

-

T75 flasks

-

Protocol

Phase 1: MEF Culture and Viral Transduction (Day -2 to Day 0)

-

Day -2: MEF Seeding:

-

Coat a 6-well plate with 0.1% gelatin for at least 30 minutes at 37°C.

-

Seed MEFs at a density of 2 x 10^5 cells per well in MEF medium (DMEM with 10% FBS, Penicillin-Streptomycin, NEAA, and L-glutamine).

-

Incubate at 37°C, 5% CO2.

-

-

Day -1: Viral Transduction:

-

Prepare the retroviral or lentiviral cocktail containing the four reprogramming factors (Oct4, Sox2, Klf4, and c-Myc).

-

Aspirate the MEF medium and add the viral supernatant to the cells.

-

Incubate for 24 hours at 37°C, 5% CO2.

-

-

Day 0: Medium Change:

-

After 24 hours, remove the viral supernatant and replace it with fresh MEF medium.

-

Phase 2: OAC1 Treatment and iPSC Colony Formation (Day 1 to Day 14)

-

Day 1: Replating onto Feeder Layer and OAC1 Treatment:

-

Prepare a feeder layer of mitomycin C-treated MEFs on gelatin-coated plates.

-

Trypsinize the transduced MEFs and replate them onto the feeder layer at a density of 1 x 10^5 cells per well of a 6-well plate.

-

Culture the cells in iPSC medium (DMEM with 15% FBS, Penicillin-Streptomycin, NEAA, L-glutamine, β-mercaptoethanol, and LIF).

-

Supplement the iPSC medium with 1 µM OAC1.

-

-

Day 3-7: Continued OAC1 Treatment:

-

Change the iPSC medium supplemented with 1 µM OAC1 every other day.

-

Monitor the cells for morphological changes.

-

-

Day 8 onwards: iPSC Colony Emergence:

-

After 7 days of OAC1 treatment, continue to culture the cells in iPSC medium without OAC1.

-

Change the medium every other day.

-

iPSC colonies, identifiable by their distinct morphology and, if using a reporter line, GFP expression, should start to become visible.

-

Phase 3: iPSC Colony Picking and Expansion (Day 14 onwards)

-

Day 14-21: Colony Picking:

-

Once iPSC colonies are large enough, they can be manually picked.

-

Wash the plate with PBS.

-

Under a microscope, use a sterile pipette tip to gently scrape and lift the colony.

-

Transfer the colony to a new well of a 24-well plate containing a fresh feeder layer and iPSC medium.

-

-

Expansion:

-

Continue to culture the picked colonies, changing the medium daily.

-

Passage the colonies every 4-6 days to expand the iPSC lines.

-

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the key stages of the iPSC generation protocol enhanced with Oct4 inducer-1 (OAC1).

Caption: A flowchart of the iPSC generation protocol using OAC1.

Signaling Pathway

Oct4 inducer-1 (OAC1) enhances reprogramming efficiency through a distinct signaling pathway that bolsters the endogenous pluripotency network. It operates independently of common pathways like p53-p21 and Wnt-β-catenin.[2] The proposed mechanism involves the direct activation of the Oct4 and Nanog promoters, leading to increased transcription of the core pluripotency factors Oct4, Sox2, and Nanog, as well as the DNA demethylase Tet1.[1][2]

Caption: OAC1 signaling pathway in enhancing iPSC generation.

Conclusion

The use of Oct4 inducer-1 (OAC1) represents a significant step forward in optimizing iPSC generation. By directly activating the core pluripotency network, OAC1 provides a targeted approach to increase the efficiency and accelerate the timeline of cellular reprogramming. The protocols and data presented here offer a comprehensive guide for researchers and professionals in the field to effectively implement this powerful small molecule in their iPSC workflows, ultimately advancing the potential of pluripotent stem cell technology in both basic research and therapeutic applications.

References

Application Notes and Protocols: Accelerating iPSC Reprogramming with Oct4 Inducer-1

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of induced pluripotent stem cells (iPSCs) is a cornerstone of regenerative medicine and disease modeling. However, the process is often slow and inefficient. The use of small molecules that can modulate the expression of key pluripotency factors offers a promising strategy to overcome these limitations. "Oct4 inducer-1," also known as Oct4-activating compound 1 (OAC1), is a small molecule that has been shown to enhance the efficiency and accelerate the timeline of iPSC reprogramming. These application notes provide a comprehensive overview of the use of OAC1 in iPSC generation, including its mechanism of action, quantitative effects, and detailed experimental protocols.

Mechanism of Action

Oct4 inducer-1 (OAC1) enhances iPSC reprogramming by activating the expression of the master pluripotency transcription factor Oct4. Its mechanism is distinct from other common reprogramming enhancers as it does not rely on the inhibition of the p53-p21 pathway or the activation of Wnt-β-catenin signaling[1][2][3][4]. Instead, OAC1 upregulates the transcription of the core pluripotency network, including the Oct4-Nanog-Sox2 triad[1][2][3][4]. Furthermore, OAC1 has been shown to increase the expression of Tet1, an enzyme involved in DNA demethylation, which is a critical step in epigenetic remodeling during reprogramming[1][2][3][4].

Quantitative Data Summary

The addition of Oct4 inducer-1 to standard reprogramming protocols leads to a significant increase in efficiency and a reduction in the time required to generate iPSC colonies.

| Metric | Control (4 Factors) | + Oct4 inducer-1 (OAC1) | Fold Change | Reference |

| Reprogramming Efficiency | 0.68% | 2.75% | ~4-fold increase | [1] |

| Oct4-GFP+ Colonies (Day 5) | ~100 | ~350 | ~3.5-fold increase | [5] |

| Oct4-GFP+ Colonies (Day 8) | ~200 | ~800 | ~4-fold increase | [5] |

Table 1: Effect of Oct4 inducer-1 (OAC1) on iPSC Reprogramming Efficiency.

| Time Point | Observation | Reference |

| Day 3 | Appearance of GFP+ colonies in the presence of OAC1. | [5] |

| Day 5 vs. Day 8 | The number of GFP+ colonies in OAC1-treated cells at day 5 was greater than in control cells at day 8. | [5] |

Table 2: Acceleration of iPSC Colony Formation with Oct4 inducer-1 (OAC1).

Signaling Pathway and Experimental Workflow

Proposed Signaling Pathway of Oct4 inducer-1 (OAC1)

Caption: Proposed signaling pathway of Oct4 inducer-1 (OAC1) in iPSC reprogramming.

Experimental Workflow for iPSC Generation with OAC1

Caption: Experimental workflow for accelerated iPSC generation using Oct4 inducer-1.

Detailed Experimental Protocols

Protocol 1: iPSC Generation from Mouse Embryonic Fibroblasts (MEFs) using Oct4 inducer-1

This protocol is adapted from methodologies described in the literature[1][5].

Materials:

-

Mouse Embryonic Fibroblasts (MEFs)

-

Retroviruses for Oct4, Sox2, Klf4, and c-Myc

-

DMEM (high glucose) with 10% FBS, 1% non-essential amino acids, 1% GlutaMAX, and 0.1 mM β-mercaptoethanol (MEF medium)

-

iPSC medium: DMEM/F12, 20% KnockOut Serum Replacement, 1% non-essential amino acids, 1% GlutaMAX, 0.1 mM β-mercaptoethanol, 1000 U/mL LIF

-

Oct4 inducer-1 (OAC1)

-

Mitomycin-C treated MEF feeder cells

-

Gelatin-coated plates

-

Standard cell culture plastics and reagents

Procedure:

-

Day -2: MEF Plating:

-

Plate MEFs at a density of 1 x 10^5 cells per well of a 6-well plate in MEF medium.

-

Incubate at 37°C, 5% CO2.

-

-

Day -1: Viral Transduction:

-

Prepare retroviral supernatants for Oct4, Sox2, Klf4, and c-Myc.

-

On the day of transduction, replace the MEF medium with fresh medium containing Polybrene (8 µg/mL).

-

Add the four retroviral supernatants to the cells.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Day 0: Transfer to Feeder Cells:

-

Two days post-transduction, trypsinize the transduced MEFs.

-

Plate the cells onto a 10-cm dish containing mitomycin-C treated MEF feeder cells in iPSC medium.

-

-

Day 1-7: OAC1 Treatment:

-

On day 1, replace the medium with fresh iPSC medium.

-

For the experimental group, add Oct4 inducer-1 (OAC1) to the iPSC medium at a final concentration of 1 µM. For the control group, add an equivalent volume of the vehicle (e.g., DMSO).

-

Change the medium daily with fresh iPSC medium containing OAC1 or vehicle for 7 consecutive days.

-

-

Day 8 onwards: iPSC Colony Monitoring and Picking:

-

From day 8 onwards, continue to culture the cells in iPSC medium without OAC1, changing the medium every other day.

-

Monitor the plates for the emergence of iPSC-like colonies, which typically appear as compact, round colonies with well-defined borders.

-

Between days 10 and 21, manually pick well-formed colonies and transfer them to individual wells of a 24-well plate pre-seeded with feeder cells for expansion.

-

Protocol 2: Characterization of Generated iPSCs

1. Morphological Assessment:

-

Established iPSC lines should exhibit morphology typical of embryonic stem cells, including a high nucleus-to-cytoplasm ratio and growth in compact, dome-shaped colonies.

2. Alkaline Phosphatase Staining:

-

Fix iPSC colonies with 4% paraformaldehyde for 15 minutes.

-

Wash with PBS and stain using an Alkaline Phosphatase Staining Kit according to the manufacturer's instructions. Pluripotent colonies will stain red or purple.

3. Immunofluorescence for Pluripotency Markers:

-

Fix cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.

-

Block with 5% bovine serum albumin (BSA) in PBS.

-

Incubate with primary antibodies against pluripotency markers such as Oct4, Sox2, Nanog, SSEA-1 (for mouse), or SSEA-4 and TRA-1-60/81 (for human).

-

Wash and incubate with appropriate fluorescently labeled secondary antibodies.

-

Counterstain with DAPI and visualize using a fluorescence microscope.

4. Teratoma Formation Assay (in vivo pluripotency):

-

Inject approximately 1 x 10^6 iPSCs into the testis capsule or subcutaneous flank of an immunodeficient mouse (e.g., SCID or NSG).

-

Allow 8-12 weeks for teratomas to form.

-

Excise, fix, and process the teratomas for histological analysis to confirm the presence of tissues from all three germ layers (endoderm, mesoderm, and ectoderm).

Conclusion

The use of Oct4 inducer-1 (OAC1) represents a significant advancement in the field of iPSC reprogramming. By directly activating the core pluripotency network, OAC1 enhances the efficiency and shortens the timeline of iPSC generation. The protocols outlined in these application notes provide a framework for researchers to incorporate this powerful small molecule into their reprogramming workflows, thereby facilitating the production of iPSCs for a wide range of research and therapeutic applications.

References

Application Notes and Protocols for Oct4 Inducer-1 in Serum-Free iPSC Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

The generation of induced pluripotent stem cells (iPSCs) has revolutionized the fields of regenerative medicine and drug discovery. The conventional method, which relies on the viral transduction of the four Yamanaka transcription factors (Oct4, Sox2, Klf4, and c-Myc), raises safety concerns for clinical applications due to the potential for genomic integration and tumorigenesis. The use of small molecules to replace or enhance the efficiency of these transcription factors offers a promising alternative for generating safer and higher-quality iPSCs.

"Oct4 inducer-1" (also known as OAC-1) is a small molecule that has been identified to activate the promoters of key pluripotency genes, Oct4 and Nanog.[1][2][3] This activation enhances the efficiency and accelerates the process of iPSC reprogramming.[1][2] This document provides a detailed guide for the application of Oct4 inducer-1 in a serum-free iPSC culture system, enabling researchers to leverage this compound for more efficient and reliable iPSC generation.

Mechanism of Action

Oct4 inducer-1 functions by upregulating the endogenous expression of core pluripotency transcription factors. Its mechanism is distinct from the inhibition of the p53-p21 pathway or the activation of Wnt-β-catenin signaling.[1][2] Instead, it directly promotes the transcription of the Oct4-Nanog-Sox2 triad and Tet1, a gene involved in DNA demethylation, thereby facilitating the epigenetic remodeling required for reprogramming somatic cells to a pluripotent state.[1][2]

Data Presentation

The following table summarizes the quantitative data related to the use of small molecules in iPSC generation, providing a comparative overview of their effects.

| Small Molecule/Cocktail | Starting Cell Type | Method | Key Findings | Reprogramming Efficiency | Reference |

| Oct4 inducer-1 (OAC-1) | Mouse Embryonic Fibroblasts (MEFs) | 4F (OSKM) + OAC-1 | Enhanced iPSC reprogramming efficiency and accelerated the process. | Enhancement factor not quantified | [1][2] |

| Oct4 inducer-1 (OAC-1) | Mouse Fibroblasts | Chemical reprogramming to astrocytes | Used at 1µM in a small molecule cocktail for direct conversion. | N/A (Direct Conversion) | [4] |

| AGi (Ascorbic Acid + CHIR-99021) | Mouse Embryonic Fibroblasts (MEFs) | OKSM + AGi | Synchronous and rapid iPSC formation. | ~56% by day 15 | [5] |

| PS48, NaB, A-83-01, PD0325901 | Human Keratinocytes | Oct4 + Small Molecules | Generation of iPSCs with Oct4 alone. | 4-6 colonies per 1,000,000 cells | [6] |

| VC6T (VPA, CHIR99021, 616452, Tranylcypromine) | Mouse Embryonic Fibroblasts (MEFs) | Oct4 + Small Molecules | Replaced Sox2, Klf4, and c-Myc. | Not specified | [7] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for the generation of iPSCs from human fibroblasts using a serum-free culture system supplemented with Oct4 inducer-1. This protocol is based on established methods for serum-free iPSC culture and incorporates the use of Oct4 inducer-1 at a concentration reported to be effective.

Protocol 1: Serum-Free Reprogramming of Human Fibroblasts with Oct4 inducer-1

Materials:

-

Human dermal fibroblasts (low passage)

-

Fibroblast culture medium (DMEM, 10% FBS, 1x Pen/Strep)

-

Reprogramming vectors (e.g., Sendai virus, episomal plasmids) expressing Oct4, Sox2, Klf4, and c-Myc

-

Matrigel or Vitronectin

-

Serum-free iPSC medium (e.g., mTeSR1, E8)

-

Oct4 inducer-1 (OAC-1)

-

ROCK inhibitor (e.g., Y-27632)

-

DPBS (Ca2+/Mg2+-free)

-

TrypLE or other gentle cell dissociation reagent

-

6-well tissue culture plates

Procedure:

-

Preparation of Feeder-Free Culture Plates:

-

Coat 6-well plates with Matrigel or Vitronectin according to the manufacturer's instructions. A common method is to dilute the coating solution in DMEM/F-12 and incubate the plates for at least 1 hour at room temperature.

-

-

Somatic Cell Seeding:

-

Culture human fibroblasts in fibroblast culture medium.

-

One day before transduction, seed 5 x 10^4 to 1 x 10^5 fibroblasts per well of a 6-well plate.

-

-

Transduction with Reprogramming Factors:

-

On Day 0, transduce the fibroblasts with reprogramming vectors (e.g., Sendai virus) at the manufacturer's recommended multiplicity of infection (MOI).

-

-

Induction of Reprogramming with Oct4 inducer-1:

-

On Day 1, replace the transduction medium with fresh fibroblast medium.

-

From Day 2 onwards, switch to a serum-free iPSC medium.

-

Prepare the serum-free iPSC medium containing 1 µM Oct4 inducer-1 . The small molecule should be added fresh to the medium at each feeding.

-

Change the medium every 1-2 days.

-

-

Monitoring and Emergence of iPSC Colonies:

-

Monitor the cells for morphological changes. Pre-iPSC colonies should start to appear around days 7-10.

-

True iPSC colonies with defined borders and a high nucleus-to-cytoplasm ratio will emerge between days 15-25.

-

-

Picking and Expansion of iPSC Colonies:

-

Around days 20-30, when iPSC colonies are large enough, manually pick the colonies with the best morphology.

-

Transfer the picked colonies to a new Matrigel or Vitronectin-coated well containing serum-free iPSC medium supplemented with ROCK inhibitor (10 µM) for the first 24 hours to enhance survival.

-

Continue to culture and expand the iPSC lines in serum-free iPSC medium, passaging them every 4-6 days.

-

-

Characterization of iPSCs:

-

Characterize the established iPSC lines for pluripotency markers (e.g., Oct4, Sox2, Nanog, SSEA-4, TRA-1-60) by immunocytochemistry, and assess their differentiation potential through embryoid body formation or directed differentiation into the three germ layers.

-

Mandatory Visualizations

Signaling Pathway Diagram

References

- 1. stemcell.com [stemcell.com]

- 2. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of Oct4-activating compounds that enhance reprogramming efficiency. – CIRM [cirm.ca.gov]

- 4. Direct Reprogramming of Fibroblasts to Astrocytes Using Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecules facilitate rapid and synchronous iPSC generation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Reprogramming of Human Primary Somatic Cells by OCT4 and Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Generation of iPSCs from mouse fibroblasts with a single gene, Oct4, and small molecules - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Enhancing Scalable iPSC Production with Oct4 Inducer-1 for High-Throughput Drug Screening

Introduction

The generation of induced pluripotent stem cells (iPSCs) from somatic cells has revolutionized the fields of regenerative medicine and drug discovery. The ability to produce patient-specific pluripotent cells that can be differentiated into any cell type offers an unprecedented platform for disease modeling and compound screening. However, the efficiency of iPSC reprogramming remains a significant bottleneck for large-scale applications. Oct4, a master regulator of pluripotency, is a critical factor in the reprogramming process. This application note describes the use of Oct4 inducer-1 (OAC1) , a small molecule that activates the expression of Oct4, to enhance the efficiency and accelerate the process of iPSC generation.[1][2][3] The resulting scalable production of high-quality iPSCs provides a robust and reliable source of cells for high-throughput drug screening platforms.

Principle of Action

Oct4 inducer-1 (OAC1) is a small molecule identified through high-throughput screening of chemical libraries for its ability to activate the Oct4 promoter.[1][2] OAC1 has been shown to activate both the Oct4 and Nanog promoter-driven luciferase reporter genes.[1][2] When used in conjunction with the standard reprogramming factors (Oct4, Sox2, Klf4, and c-Myc; OSKM), OAC1 significantly enhances the efficiency and accelerates the timeline of iPSC generation from somatic cells, such as mouse embryonic fibroblasts (MEFs).[1][2]

The mechanism of action for OAC1 appears to be unique and independent of other known reprogramming enhancers. It does not inhibit the p53-p21 pathway or activate Wnt-β-catenin signaling.[1][2][4] Instead, OAC1 increases the transcription of the core pluripotency network, including the Oct4-Nanog-Sox2 triad, and also upregulates Tet1, a gene involved in DNA demethylation, a crucial step in epigenetic reprogramming.[1][2]

Advantages of Using Oct4 Inducer-1

-

Enhanced Reprogramming Efficiency: OAC1 significantly increases the number of iPSC colonies generated from a starting population of somatic cells.

-

Accelerated Reprogramming Timeline: The addition of OAC1 can shorten the time required to obtain fully reprogrammed iPSC colonies.

-

Improved Scalability: By boosting efficiency and speed, OAC1 facilitates the large-scale production of iPSCs necessary for high-throughput screening applications.

-

High-Quality iPSCs: iPSCs generated with OAC1 exhibit typical embryonic stem cell (ESC) morphology, express key pluripotency markers, and demonstrate the potential to differentiate into all three germ layers.[1][2]

Data Presentation

Table 1: Effect of Oct4 Inducer-1 (OAC1) on iPSC Generation Efficiency

| Treatment Group | Culture Medium | Number of GFP+ Colonies (Day 5) | Number of GFP+ Colonies (Day 8) |

| 4F (OSKM) | iSF1 | ~10 | ~25 |

| 4F + OAC1 (1 µM) | iSF1 | ~25 | ~60 |

| 4F + OAC2 (1 µM) | iSF1 | ~30 | ~75 |

| 4F + OAC3 (1 µM) | iSF1 | ~20 | ~50 |

Data is approximated from graphical representations in Li W, et al. (2012). OAC2 and OAC3 are structural analogs of OAC1. GFP+ colonies originate from OG2-MEFs, which express GFP under the control of the Oct4 promoter.[5]

Visualization of Signaling and Workflow

Caption: OAC1 Signaling Pathway.

Caption: iPSC Generation Workflow with OAC1.

Experimental Protocols

Protocol 1: Scalable iPSC Generation from Mouse Embryonic Fibroblasts (MEFs) using Oct4 Inducer-1

Materials:

-

Mouse Embryonic Fibroblasts (MEFs)

-

Reprogramming factors (Oct4, Sox2, Klf4, c-Myc) in suitable vectors (e.g., lentiviral, retroviral)

-

Oct4 Inducer-1 (OAC1) (e.g., from STEMCELL Technologies, Cat. No. 72512)

-

MEF Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids, and 0.1 mM 2-mercaptoethanol.

-

iPSC Culture Medium (e.g., iSF1 medium or standard ESC medium with LIF)

-

Gelatin-coated plates

-

Polybrene

-

Basic cell culture equipment (incubator, centrifuge, microscope, etc.)

Procedure:

-

Cell Seeding (Day -1):

-

Coat a 6-well plate with 0.1% gelatin for at least 30 minutes at 37°C.

-

Seed MEFs at a density of 5 x 10^4 cells per well in MEF Culture Medium.

-

Incubate overnight at 37°C, 5% CO2.

-

-

Transduction (Day 0):

-

Prepare the viral cocktail containing the four reprogramming factors (OSKM). The optimal multiplicity of infection (MOI) should be determined empirically.

-

Aspirate the MEF Culture Medium and replace it with fresh medium containing polybrene (final concentration 4-8 µg/mL).

-

Add the viral cocktail to the cells.

-

Incubate overnight at 37°C, 5% CO2.

-

-

OAC1 Treatment (Day 1-7):

-

On Day 1, replace the virus-containing medium with fresh MEF Culture Medium.

-

Prepare a stock solution of OAC1 in DMSO. The final working concentration of OAC1 is 1 µM.

-

From Day 1 to Day 7, replace the medium daily with fresh MEF Culture Medium supplemented with 1 µM OAC1. Include a control group treated with vehicle (DMSO) only.

-

-

iPSC Culture and Colony Formation (Day 8 onwards):

-

On Day 8, switch the culture medium to iPSC Culture Medium.

-

Continue to culture the cells, changing the medium every 1-2 days.

-

Monitor the plates for the emergence of iPSC-like colonies, which typically appear between days 8 and 14.

-

-

iPSC Colony Picking and Expansion:

-

Once iPSC colonies have reached a suitable size and display characteristic morphology (compact, well-defined borders), they can be manually picked.

-

Transfer individual colonies to fresh gelatin-coated plates containing iPSC Culture Medium for expansion.

-

Continue to culture and expand the iPSC lines for downstream characterization and applications.

-

Protocol 2: High-Throughput Drug Screening using iPSC-derived Cardiomyocytes

This protocol provides a general framework. Specific parameters will need to be optimized based on the disease model and the compound library being screened.

Materials:

-

High-quality, characterized iPSCs generated using the OAC1-enhanced protocol.

-

Cardiomyocyte differentiation reagents and media.

-

High-throughput screening plates (e.g., 96-well or 384-well).

-

Compound library of interest.

-

Automated liquid handling systems.

-

High-content imaging system or other plate-based reader for assay readout.

-

Assay-specific reagents (e.g., fluorescent dyes for viability, calcium imaging, or membrane potential).

Procedure:

-

Scalable iPSC Expansion:

-

Expand the OAC1-generated iPSCs to the large numbers required for a high-throughput screen using an optimized feeder-free culture system.

-

-

Directed Differentiation to Cardiomyocytes:

-

Differentiate the expanded iPSCs into cardiomyocytes using a robust and reproducible protocol (e.g., based on temporal modulation of Wnt signaling).

-

The differentiation process should be scalable to generate a sufficient number of cardiomyocytes for the entire screen.

-

-

Plating for Screening:

-

Dissociate the iPSC-derived cardiomyocytes into a single-cell suspension.

-

Using an automated liquid handler, plate the cardiomyocytes at a predetermined optimal density into the wells of the screening plates.

-

Allow the cells to recover and form a confluent, synchronously beating monolayer.

-

-

Compound Addition:

-

Prepare the compound library plates with appropriate dilutions.

-

Use an automated liquid handler to transfer the compounds to the cell plates. Include appropriate controls (e.g., vehicle control, positive and negative controls).

-

Incubate the cells with the compounds for a predetermined duration.

-

-

Assay and Readout:

-

After the incubation period, perform the desired assay. Examples include:

-

Cytotoxicity Assays: Using viability dyes to assess compound toxicity.

-

Functional Assays:

-

Calcium Imaging: To assess changes in intracellular calcium transients.

-

Membrane Potential Dyes: To measure effects on cardiomyocyte action potentials.

-

-

High-Content Imaging: To analyze morphological changes, protein expression, or other cellular features.

-

-

Acquire data using a high-throughput plate reader or imaging system.

-

-

Data Analysis:

-

Analyze the screening data to identify "hits" - compounds that produce the desired effect.

-

Perform dose-response studies on the hit compounds to determine their potency and efficacy.

-

Validate the top candidate compounds through secondary assays and further mechanistic studies.

-

Caption: High-Throughput Drug Screening Workflow.

Conclusion

Oct4 inducer-1 (OAC1) is a valuable tool for researchers seeking to improve the efficiency and scalability of iPSC production. By enhancing the reprogramming process, OAC1 facilitates the generation of large quantities of high-quality iPSCs, which are essential for demanding applications such as high-throughput drug screening. The protocols and workflows described in this application note provide a comprehensive guide for implementing OAC1-enhanced iPSC generation and its subsequent use in drug discovery platforms. The adoption of this technology has the potential to accelerate the identification of novel therapeutics for a wide range of human diseases.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low iPSC Yield with Oct4 Inducer-1

Welcome to the technical support center for troubleshooting issues related to induced pluripotent stem cell (iPSC) generation, with a specific focus on challenges encountered when using "Oct4 inducer-1". This guide is designed for researchers, scientists, and drug development professionals to help identify and resolve common problems that can lead to low iPSC yield.

Frequently Asked Questions (FAQs)

Q1: What is "Oct4 inducer-1" and what is its expected role in iPSC reprogramming?

"Oct4 inducer-1" is a small molecule designed to activate the expression of the endogenous Oct4 gene, a master regulator of pluripotency.[1][2][3] In the context of iPSC generation, its primary role is to enhance the efficiency and accelerate the process of reprogramming somatic cells into a pluripotent state.[1][2] By activating the Oct4 promoter, it helps to establish and maintain the pluripotent gene regulatory network.[1][2] Some studies refer to a similar compound as Oct4-activating compound 1 (OAC1), which has been shown to activate both Oct4 and Nanog promoter-driven reporter genes.[1][2]

Q2: I am observing very few or no iPSC colonies. What are the potential primary causes when using Oct4 inducer-1?

Low iPSC colony formation can stem from several factors. Key areas to investigate include:

-

Suboptimal concentration of Oct4 inducer-1: The dose-response to small molecules is critical. Concentrations that are too low may not provide a sufficient induction of Oct4, while excessively high concentrations could be cytotoxic.

-

Incorrect timing and duration of treatment: The temporal window for the action of reprogramming enhancers is often specific. Introducing or withdrawing the inducer at the wrong stage of reprogramming can significantly impact efficiency.

-

Quality and type of starting somatic cells: The reprogramming efficiency can vary greatly between different cell types (e.g., fibroblasts, keratinocytes) and even between donors of the same cell type.[4]

-

Inefficient delivery of reprogramming factors: If you are using Oct4 inducer-1 in combination with other transcription factors (e.g., Sox2, Klf4, c-Myc), the delivery method (e.g., lentivirus, Sendai virus, mRNA) and its efficiency are crucial.

-

Suboptimal culture conditions: Basic culture conditions, including media composition, feeder cell quality (if used), and passaging technique, play a significant role in the survival and proliferation of newly formed iPSC colonies.

Troubleshooting Guides

Issue 1: Suboptimal Concentration of Oct4 Inducer-1

Question: How do I determine the optimal concentration of Oct4 inducer-1 for my specific cell type?

Answer: The optimal concentration of an Oct4 inducer can be cell-type dependent. It is highly recommended to perform a dose-response curve to determine the ideal concentration for your experiments.

Experimental Protocol: Dose-Response Titration

-

Cell Seeding: Plate your target somatic cells at the desired density for reprogramming.

-

Factor Delivery: Introduce the other required reprogramming factors using your established protocol.

-

Small Molecule Treatment: On the day specified by your protocol for small molecule addition, add Oct4 inducer-1 at a range of concentrations. Based on studies with similar compounds like OAC1, a range of 0.1 µM to 5 µM is a reasonable starting point.[2]

-

Culture and Monitoring: Culture the cells for the standard duration of your reprogramming protocol, replacing the media and the small molecule at regular intervals.

-

Colony Counting: At the end of the experiment, stain for markers of pluripotency (e.g., Alkaline Phosphatase, TRA-1-60) and count the number of positive colonies for each concentration.

-

Analysis: Plot the number of iPSC colonies against the concentration of Oct4 inducer-1 to identify the optimal concentration that yields the highest number of colonies without signs of cytotoxicity.

Table 1: Example Dose-Response Data for an Oct4 Inducer

| Concentration of Oct4 Inducer-1 (µM) | Average Number of iPSC Colonies per 10^5 Seeded Cells | Observations |

| 0 (Control) | 15 | Baseline reprogramming efficiency |

| 0.1 | 25 | Slight increase in colony number |

| 0.5 | 60 | Significant increase in colony number |

| 1.0 | 150 | Peak colony formation observed |

| 2.5 | 120 | Decrease in colony number, some cell death noted |

| 5.0 | 40 | Significant cell death and low colony count |

Note: This is example data and actual results will vary depending on the experimental conditions.

Issue 2: Incorrect Timing and Duration of Treatment

Question: When and for how long should I treat my cells with Oct4 inducer-1?

Answer: The timing and duration of exposure to small molecules are critical parameters in reprogramming protocols. For instance, some protocols require the presence of certain small molecules only during the initial phase of reprogramming, while others may be needed throughout the process. Studies have shown that for some protocols, 8 days of Oct4 induction was sufficient to initiate reprogramming.[5][6]

Experimental Workflow: Optimizing Treatment Duration

References

- 1. stemcell.com [stemcell.com]

- 2. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Towards Small Molecules that Induce Expression of Reprogramming Factor OCT4 – Fight Aging! [fightaging.org]

- 4. Reprogramming of Human Primary Somatic Cells by OCT4 and Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation of iPSCs from mouse fibroblasts with a single gene, Oct4, and small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Generation of iPSCs from mouse fibroblasts with a single gene, Oct4, and small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

Optimizing "Oct4 inducer-1" treatment duration for maximal pluripotency

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Oct4 inducer-1" (also known as OAC-1) to enhance cellular reprogramming and induce pluripotency.

Frequently Asked Questions (FAQs)

Q1: What is "Oct4 inducer-1" and what is its primary function?

A1: "Oct4 inducer-1" is a small molecule compound that acts as a potent activator of the transcription factor Oct4, a key regulator of pluripotency.[1][2] Its primary function is to enhance the efficiency and accelerate the process of generating induced pluripotent stem cells (iPSCs) from somatic cells.[1][3]

Q2: What is the mechanism of action of "Oct4 inducer-1"?

A2: "Oct4 inducer-1" works by activating the promoters of both Oct4 and Nanog, two critical pluripotency genes.[1][3][4] This leads to an increased transcription of the core pluripotency network, including the Oct4-Nanog-Sox2 triad.[2][3][5] Additionally, it upregulates the expression of Tet1, a gene involved in DNA demethylation, which is crucial for epigenetic reprogramming.[3][5] The mechanism of "Oct4 inducer-1" is independent of the p53-p21 pathway and the Wnt-β-catenin signaling pathway.[1][3][5] Some evidence suggests that OAC1 may activate OCT4 through the upregulation of HOXB4 expression.[2]

Q3: What are the expected outcomes of using "Oct4 inducer-1" in my reprogramming experiments?

A3: By incorporating "Oct4 inducer-1" into your reprogramming cocktail, you can expect to see an increased efficiency of iPSC generation and a faster appearance of iPSC-like colonies.[1][2][3] The resulting iPSC colonies should exhibit typical embryonic stem cell (ESC) morphology, gene expression patterns, and developmental potential.[1][3]

Q4: At what concentration should I use "Oct4 inducer-1"?

A4: The optimal concentration of "Oct4 inducer-1" can vary depending on the cell type and experimental conditions. However, a concentration of approximately 1 µM has been shown to be effective for enhancing reprogramming efficiency by activating Oct4 and Nanog promoter-driven luciferase reporters.[1][5] It is always recommended to perform a dose-response curve to determine the most effective concentration for your specific system.

Troubleshooting Guides

Issue 1: Low Reprogramming Efficiency or No iPSC Colonies

Q: I have been treating my cells with "Oct4 inducer-1" as part of my reprogramming cocktail, but I am observing very few or no iPSC colonies. What could be the issue?

A: Several factors could be contributing to low reprogramming efficiency. Here are some potential causes and solutions:

-

Suboptimal Concentration: The concentration of "Oct4 inducer-1" may not be optimal for your specific cell type.

-

Solution: Perform a dose-response experiment (e.g., 0.1 µM, 0.5 µM, 1 µM, 2 µM, 5 µM) to identify the most effective and non-toxic concentration.

-

-

Quality of Starting Somatic Cells: The health, passage number, and proliferation rate of the initial somatic cells are critical for successful reprogramming.

-

Solution: Use healthy, low-passage cells that are actively dividing. Ensure your starting cell culture is free from contamination.

-

-

Inefficient Delivery of Other Reprogramming Factors: If you are using "Oct4 inducer-1" in combination with transcription factors (e.g., OSKM), the delivery of these factors might be inefficient.

-

Solution: Verify the efficiency of your transduction or transfection method (e.g., by using a fluorescent reporter).

-

-

Inappropriate Treatment Duration: The timing and duration of "Oct4 inducer-1" treatment are crucial.

-

Solution: Refer to the data on treatment duration and pluripotency marker expression to optimize your experimental timeline. Continuous treatment for the initial phase of reprogramming is often recommended.

-

Issue 2: Incomplete Reprogramming and Emergence of Stable Intermediate Colonies

Q: My cells are forming colonies, but they do not appear to be fully reprogrammed. They do not express all the pluripotency markers and have a different morphology. What should I do?

A: This issue points towards incomplete reprogramming, where cells are trapped in an intermediate state.

-

Insufficient Treatment Duration: The duration of exposure to "Oct4 inducer-1" and other reprogramming factors may not be sufficient to achieve a fully pluripotent state.

-

Solution: Try extending the treatment duration with "Oct4 inducer-1". A time-course analysis of pluripotency marker expression can help determine the optimal treatment window.

-

-

Epigenetic Barriers: The starting somatic cells may have significant epigenetic barriers that are resistant to reprogramming. "Oct4 inducer-1" upregulates Tet1, which is involved in DNA demethylation, but additional epigenetic modifiers may be needed.[3][5]

-

Solution: Consider adding other small molecules that target epigenetic modifications, such as histone deacetylase (HDAC) inhibitors or histone methyltransferase (HMT) inhibitors, to your reprogramming cocktail.

-

-

Suboptimal Culture Conditions: The culture conditions may not be suitable for maintaining a pluripotent state.

-

Solution: Ensure you are using a medium specifically designed for iPSC culture and that all components are fresh and of high quality.

-

Issue 3: Cell Toxicity or Death

Q: I am observing significant cell death after adding "Oct4 inducer-1" to my cultures. What could be the cause?

A: Cell toxicity can be a concern with any small molecule treatment.

-

High Concentration: The concentration of "Oct4 inducer-1" might be too high for your specific cell type, leading to cytotoxicity.

-

Solution: As mentioned, perform a dose-response curve to find a concentration that is both effective and non-toxic.

-

-

Solvent Toxicity: The solvent used to dissolve "Oct4 inducer-1" (e.g., DMSO) can be toxic to cells at higher concentrations.

-

Solution: Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1% for DMSO).

-

-

Poor Quality of the Compound: The purity of the "Oct4 inducer-1" can affect its performance and toxicity.

-

Solution: Use a high-purity grade of "Oct4 inducer-1" from a reputable supplier.

-

Data Presentation

Table 1: Summary of "Oct4 inducer-1" (OAC-1) Treatment Parameters and Observed Effects

| Parameter | Value | Cell Type | Observed Effect | Reference |

| Concentration | 1 µM | Human ESCs with reporter genes | Activation of Oct4 and Nanog promoter-driven luciferase reporters | [1][5] |

| Concentration | 1 µM | Mouse Embryonic Fibroblasts (MEFs) | Enhanced iPSC reprogramming efficiency and acceleration of the process when used with OSKM factors. | [1] |

| Treatment Duration | 2 days | Human IMR90 fibroblast cells | Activation of endogenous Oct4, Nanog, Sox2, and Tet1 expression. | [2] |

| Treatment Duration | 7 days | Mouse Embryonic Fibroblasts (MEFs) | Enhanced reprogramming efficiency and accelerated appearance of iPSC-like colonies. | [2] |

Experimental Protocols

Protocol 1: General Procedure for iPSC Generation using "Oct4 inducer-1"

-

Cell Seeding: Plate healthy, low-passage somatic cells (e.g., fibroblasts) at an appropriate density on a suitable matrix (e.g., Matrigel or feeder cells).

-

Introduction of Reprogramming Factors: Introduce the core reprogramming transcription factors (e.g., Oct4, Sox2, Klf4, and c-Myc) using your preferred delivery method (e.g., Sendai virus, episomal vectors).

-

"Oct4 inducer-1" Treatment:

-

Prepare a stock solution of "Oct4 inducer-1" in a suitable solvent like DMSO.

-

Two to three days post-transduction, replace the medium with fresh reprogramming medium supplemented with the optimized concentration of "Oct4 inducer-1" (e.g., 1 µM).

-

Continue the treatment with daily medium changes for the desired duration (e.g., 7-14 days).

-

-

Monitoring and Colony Picking: Monitor the cells for the appearance of iPSC-like colonies. Once colonies are of a suitable size, manually pick them and transfer them to a new plate for expansion.

-

iPSC Maintenance: Culture the expanded iPSC colonies in a medium that supports pluripotency.

Protocol 2: Analysis of Pluripotency Marker Expression by qRT-PCR

-

RNA Extraction: At different time points during the reprogramming process, harvest the cells and extract total RNA using a standard kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qRT-PCR: Perform quantitative real-time PCR using primers specific for pluripotency markers (e.g., OCT4, NANOG, SOX2) and a housekeeping gene for normalization.

-

Data Analysis: Analyze the relative gene expression levels to assess the induction of pluripotency over time.

Mandatory Visualizations

Caption: Signaling pathway of "Oct4 inducer-1" in promoting pluripotency.

Caption: Experimental workflow for iPSC generation with "Oct4 inducer-1".

References

Technical Support Center: iPSC Reprogramming with "Oct4 inducer-1"

This technical support center provides troubleshooting guidance for researchers encountering inconsistent induced Pluripotent Stem Cell (iPSC) colony morphology when using "Oct4 inducer-1" and similar chemical enhancers.

Frequently Asked Questions (FAQs)

Q1: What is "Oct4 inducer-1" and what is its role in iPSC reprogramming?

A1: "Oct4 inducer-1" (OAC1) is a small molecule identified in high-throughput screening that enhances the efficiency of iPSC reprogramming.[1][2] Its primary function is to activate the expression of key pluripotency-associated genes, including Oct4 and Nanog.[1][2] Oct4 is a master regulatory transcription factor essential for establishing and maintaining pluripotency.[3][4][5][6] By boosting the expression of this critical factor, "Oct4 inducer-1" can accelerate and increase the yield of fully reprogrammed iPSC colonies when used in combination with other reprogramming factors (e.g., Sox2, Klf4, c-Myc).[1][2]

Q2: What defines "good" vs. "bad" iPSC colony morphology?

A2: The quality of iPSC colonies is routinely assessed by their morphology under a microscope.[7] Colonies with high pluripotency potential typically exhibit distinct characteristics. Selecting colonies with "good" morphology for expansion is a critical quality control step in hPSC research.[8]

Table 1: Characteristics of iPSC Colony Morphology

| Feature | Good Quality ("Good" Morphology) | Poor Quality ("Bad" Morphology) |

| Shape | Round, compact, with well-defined, smooth edges.[7][8][9] | Irregular shape, diffuse, with uneven or "spiky" edges.[9][10] |

| Cell Packing | Tightly packed cells with a high nucleus-to-cytoplasm ratio; individual cell borders are indistinct.[7][9] | Loosely packed cells, phase-bright gaps between cells, flattened or elongated cell shape.[7][9][10] |

| Colony Interior | Homogenous appearance; colony center is dense and may appear phase-bright.[7][8] | Heterogeneous appearance, dark, overgrown centers (sometimes detaching to form "doughnut" colonies), or mottled phase-brightness.[7][10] |

| Differentiation | Minimal to no signs of spontaneous differentiation (<10%).[7] | Visible areas of differentiated cells, often at the colony edges.[10][11][12] |

Q3: Why might "Oct4 inducer-1" lead to inconsistent colony morphology?

A3: While "Oct4 inducer-1" is designed to improve reprogramming, inconsistent colony morphology can arise from several factors. The precise expression level of Oct4 is critical; both reduced and excessive Oct4 expression can drive differentiation.[2] Therefore, the concentration and timing of the inducer's application are crucial. Inherent heterogeneity in the starting somatic cell population can also lead to varied responses to the reprogramming cocktail, resulting in a mix of fully, partially, and un-reprogrammed colonies.

Troubleshooting Guide

Problem: I am observing a high percentage of colonies with "bad" morphology (e.g., diffuse, irregular, differentiated).

| Potential Cause | Recommended Solution |

| Suboptimal Concentration of Oct4 inducer-1 | Perform a dose-response titration to find the optimal concentration for your specific cell type and reprogramming protocol. Start with the manufacturer's recommended concentration and test a range of 2-fold dilutions above and below it. |

| Incorrect Timing of Inducer Application | The timing of small molecule addition is critical. Introduce "Oct4 inducer-1" at the specific stage of reprogramming recommended in established protocols. Adding it too early or too late may disrupt the carefully orchestrated events of reprogramming. |

| Poor Quality of Starting Cells | Ensure the starting somatic cell population is healthy, low-passage, and free of contamination. Senescent or stressed cells are less amenable to reprogramming. |

| Suboptimal Culture Conditions | iPSC culture is highly sensitive to environmental factors.[12] Ensure consistent culture conditions, including daily media changes, proper gas mixture (CO2 levels), stable incubator temperature and humidity, and high-quality reagents. Avoid leaving plates out of the incubator for extended periods.[11][12] |

| Issues with Reprogramming Media | Use freshly prepared or properly stored reprogramming media. Ensure all supplements, like bFGF, are added correctly and have not undergone excessive freeze-thaw cycles.[10] |

Problem: My culture contains a mix of "good" and "bad" colonies.

| Potential Cause | Recommended Solution |

| Heterogeneity in Reprogramming | This is a common occurrence. The solution is to manually select and pick only the colonies with ideal morphology for expansion.[8][13] Use a stereomicroscope to carefully dissect and transfer fragments of high-quality colonies to a new culture dish.[13] |

| Colony Overgrowth | Do not allow colonies to become too large or dense, as this can lead to differentiation, especially in the center.[10][12] Passage the cells before they reach high confluence. |

| Inconsistent Seeding Density | Uneven distribution of cells during plating can lead to varied colony sizes and densities.[10] Ensure even distribution by gently rocking the plate side-to-side and front-to-back after seeding. Avoid swirling motions.[10][12] |

Experimental Protocols & Methodologies

Protocol: Manual Passaging/Picking of High-Quality iPSC Colonies

This protocol is essential for enriching the population of fully reprogrammed, pluripotent cells.

-

Preparation : Prepare a new culture plate with the appropriate matrix (e.g., Matrigel) and fresh, pre-warmed iPSC culture medium.

-

Identification : Using a phase-contrast microscope, identify iPSC colonies that exhibit "good" morphology (see Table 1). Mark their locations on the bottom of the dish.

-

Colony Isolation : Under a stereomicroscope inside a laminar flow hood, use a sterile pipette tip or a specialized cutting tool to score the selected colony, cutting it into several smaller fragments.[13] Be careful to avoid any surrounding areas of differentiation.

-

Transfer : Gently scrape the colony fragments from the plate surface and transfer them into the newly prepared well.

-

Incubation : Distribute the fragments evenly across the new well.[12] Place the plate in the incubator and allow the colonies to attach and expand. Monitor daily.

Visual Guides: Workflows and Pathways

Below are diagrams illustrating key concepts in iPSC reprogramming and troubleshooting.

Caption: Experimental workflow for iPSC generation using "Oct4 inducer-1" and morphological selection.

Caption: Simplified signaling pathway showing the role of Oct4 and its potential activation by an inducer.

Caption: Logical troubleshooting workflow for addressing inconsistent iPSC colony morphology.

References

- 1. stemcell.com [stemcell.com]

- 2. Identification of Oct4-activating compounds that enhance reprogramming efficiency - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. biorxiv.org [biorxiv.org]

- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 6. Role of Oct4 in maintaining and regaining stem cell pluripotency - PMC [pmc.ncbi.nlm.nih.gov]

- 7. stemcell.com [stemcell.com]

- 8. Figure 2, Basic quality control of iPSC colonies. - StemBook - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. youtube.com [youtube.com]

- 11. stemcell.com [stemcell.com]